molecular formula C18H21N5O3 B14186136 4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide CAS No. 839722-32-6

4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide

Cat. No.: B14186136
CAS No.: 839722-32-6
M. Wt: 355.4 g/mol
InChI Key: ZIENNDUKIZODCO-UHFFFAOYSA-N
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Description

4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 3-nitropyridine.

    Formation of Piperazine Derivative: 3-nitropyridine is then reacted with piperazine in the presence of a suitable base, such as sodium hydroxide, to form the piperazine derivative.

    Carboxamide Formation: The piperazine derivative is then reacted with 2-phenylethyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: 4-(3-Aminopyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Nitropyridin-2-yl)piperazine-1-carboxamide: Lacks the phenylethyl group.

    N-(2-Phenylethyl)piperazine-1-carboxamide: Lacks the nitropyridine group.

Uniqueness

4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide is unique due to the presence of both the nitropyridine and phenylethyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

839722-32-6

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

4-(3-nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H21N5O3/c24-18(20-10-8-15-5-2-1-3-6-15)22-13-11-21(12-14-22)17-16(23(25)26)7-4-9-19-17/h1-7,9H,8,10-14H2,(H,20,24)

InChI Key

ZIENNDUKIZODCO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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